molecular formula C13H12O3 B12294483 3-Formylbicyclo[1.1.1]pentan-1-yl benzoate

3-Formylbicyclo[1.1.1]pentan-1-yl benzoate

Cat. No.: B12294483
M. Wt: 216.23 g/mol
InChI Key: PYMYHHJBBINBDJ-UHFFFAOYSA-N
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Description

3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both a formyl group and a benzoate ester makes this compound interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method to synthesize the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl This reaction can be performed on a large scale, producing the core structure efficiently

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using flow chemistry techniques, and ensuring high purity and yield through purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Formylbicyclo[1.1.1]pentan-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

    Oxidation: 3-Carboxybicyclo[1.1.1]pentan-1-yl benzoate

    Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentan-1-yl benzoate

    Substitution: Products depend on the nucleophile used, such as 3-aminobicyclo[1.1.1]pentan-1-yl benzoate

Scientific Research Applications

3-Formylbicyclo[1.1.1]pentan-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and unique spatial orientation, which can enhance binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate
  • 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl benzoate

Uniqueness

3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is unique due to the presence of both a formyl group and a benzoate ester on the bicyclo[1.1.1]pentane core. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(3-formyl-1-bicyclo[1.1.1]pentanyl) benzoate

InChI

InChI=1S/C13H12O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

PYMYHHJBBINBDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C=O

Origin of Product

United States

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